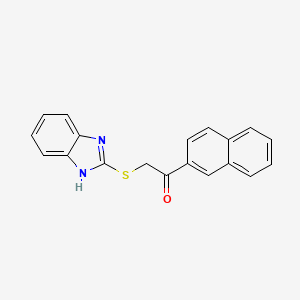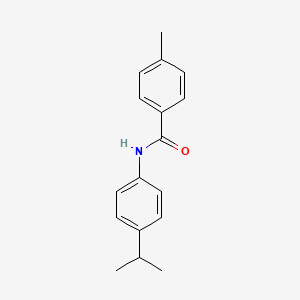
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound is also known as FMeOx, and it belongs to the class of oxadiazoles. The compound has been synthesized by various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to modulate the activity of ion channels, specifically the GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, the compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders. The compound has also been found to have anticonvulsant activity, which may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the field of material science, specifically in the development of OLEDs. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成方法
There are various methods available for the synthesis of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using a dehydrating agent such as phosphorous oxychloride to give 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.
科学研究应用
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. The compound has been found to possess antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, the compound has been found to have potential applications in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQXZMMAGTBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)

![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)


![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)